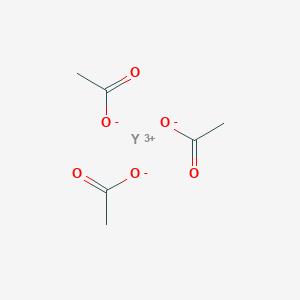

Acetic acid;yttrium

Description

Properties

CAS No. |

23363-14-6 |

|---|---|

Molecular Formula |

C2H4O2Y |

Molecular Weight |

148.96 g/mol |

IUPAC Name |

acetic acid;yttrium |

InChI |

InChI=1S/C2H4O2.Y/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

DUSUCKWNBGMKRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Y] |

Other CAS No. |

23363-14-6 |

physical_description |

Pellets or Large Crystals Nonahydrate: Colorless solid; [Hawley] Hydrate: White crystals; [MSDSonline] |

Pictograms |

Irritant |

Origin of Product |

United States |

Yttrium Acetate As a Precursor for Advanced Functional Materials

Synthesis of Ultra-High Purity Yttrium Compounds and Advanced Ceramics

Yttrium acetate (B1210297) is a foundational precursor for achieving ultra-high purity in yttrium-containing compounds and advanced ceramic materials. The inherent purity of metallic acetates, including yttrium acetate, positions them as ideal starting materials for producing materials with precisely controlled compositions and minimal contamination americanelements.comnanoshel.com. Upon thermal decomposition, yttrium acetate yields yttrium oxide (Y₂O₃), a stable and highly pure ceramic phase americanelements.comnanoshel.com.

The high thermodynamic affinity of yttrium for oxygen makes yttrium compounds valuable in demanding applications. Yttrium oxide is utilized in ceramics for crucibles designed to hold molten reactive metals, in fluorescent phosphors for lighting and displays, and in automotive fuel sensors americanelements.comnanoshel.com. Yttria-stabilized zirconia (YSZ), a composite ceramic where yttria stabilizes the cubic phase of zirconia, is widely employed in high-temperature applications and serves as a critical electrolyte in solid oxide fuel cells (SOFCs) due to its oxygen ion conductivity americanelements.comnanoshel.com. Furthermore, yttrium is a key component in yttrium aluminum garnet (YAG), which finds application in lasers capable of cutting metals and in white light-emitting diodes (LEDs) nanoshel.com. Yttrium oxide is also incorporated into glass for camera lenses to enhance heat and shock resistance and is used in the fabrication of superconductors nanoshel.com.

In specific synthesis pathways, yttrium acetate has been instrumental. For instance, in the production of Yttrium Aluminum Garnet (YAG) fibers, yttrium acetate, when mixed with aluminum formate (B1220265), decomposes to an amorphous intermediate above 400°C and crystallizes into phase-pure YAG around 800°C, achieving full densification at approximately 1000°C umich.edu. Yttrium acetate also serves as a precursor in Self-propagating High-temperature Synthesis (SHS) for producing yttria powders mdpi.com. The hydrolysis of yttrium acetate is a direct route for synthesizing Y₂O₃ thin films via sol-gel methods, demonstrating its utility in forming high-purity oxide layers researchgate.netresearchgate.net.

Fabrication of Functional Thin Films using Yttrium Acetate Precursors

Yttrium acetate is a versatile precursor for depositing a range of functional thin films using various chemical solution deposition (CSD) techniques, including sol-gel, metalorganic deposition (MOD), and metalorganic chemical vapor deposition (MOCVD). Its ability to form stable precursor solutions and decompose controllably at elevated temperatures allows for precise control over film stoichiometry, microstructure, and ultimately, functional properties.

Yttrium Barium Copper Oxide (YBCO) Superconducting Thin Films

Yttrium acetate is a fundamental component in the preparation of precursor solutions for Yttrium Barium Copper Oxide (YBCO) superconducting thin films. Typically combined with barium acetate and copper acetate, these metal acetates are dissolved in various solvents such as propionic acid, deionized water, or mixtures containing trifluoroacetic acid (TFA) jkps.or.kryok.gov.trgoogle.comyok.gov.tracs.orgmit.edu. Techniques like sol-gel spin-coating and dip-coating are commonly employed for film deposition jkps.or.krgoogle.comresearchgate.net.

Research has demonstrated that YBCO films fabricated using yttrium acetate-based precursors can achieve high superconducting performance. For example, YBCO films with a Y:Ba:Cu stoichiometry of 1:2:4 have shown critical transition temperatures (Tc) around 90 K and critical current densities (Jc) exceeding 1 MA/cm² at 77 K and 0 T researchgate.net. Using a low-fluorine precursor solution containing yttrium acetate, Jc values of 0.8 MA/cm² and Tc of 90 K have been reported researchgate.net. Another study utilizing a stable acetate precursor solution with a mixed propionic acid/amine solvent yielded c-axis-oriented YBCO films with a Tc of 84 K, highlighting a cost-effective method for achieving near-90 K superconductivity jkps.or.kr. The addition of chlorine to YBCO precursor solutions, which include yttrium acetate, has been shown to improve film texture and enhance Jc and pinning force density under magnetic fields, with onset transition temperatures approaching 89.5 K mdpi.com. A patent describes a method where yttrium acetate, along with other acetates, is processed in a trifluoroacetic acid solution, leading to YBCO films containing nanometer yttrium oxide and barium zirconate, achieving a critical current density of 6 MA/cm² at 77 K and 0 T google.com.

Table 1: YBCO Superconducting Properties using Yttrium Acetate Precursors

| Precursor Composition & Method | Tc (K) | Jc (MA/cm²) at 77K, 0T | Reference |

| Y:Ba:Cu=1:2:4 stoichiometry, acetate precursor solution | ~90 | > 1 | researchgate.net |

| Acetate precursor solution (propionic acid/propylamine solvent) | 84 | Not specified | jkps.or.kr |

| Low-fluorine solution (Y, Ba, Cu acetates) | 90 | 0.8 | researchgate.net |

| Yttrium acetate, barium acetate, copper acetate in TFA solution, methanol (B129727) treatment, nano-yttrium oxide/barium zirconate | Not specified | 6 | google.com |

| Cl-added YBCO precursor (incl. Y-acetate) | ~89.5 | Enhanced | mdpi.com |

Yttria-Stabilized Zirconia (YSZ) Thin Films for Electrochemical Devices

Yttria-stabilized zirconia (YSZ) is a vital material for electrochemical devices, particularly as an electrolyte in solid oxide fuel cells (SOFCs) americanelements.comnanoshel.com. Yttrium acetate, in conjunction with zirconium acetate, forms the basis for precursor solutions used in the fabrication of YSZ thin films researchgate.netaquaenergyexpo.com. For instance, an 84:16% Zr:Y solution is prepared using zirconium acetate and yttrium acetate, which is then processed into thin films researchgate.net.

Wet chemical methods, such as spin-coating and dip-coating, are commonly employed for depositing YSZ films from these acetate-based precursor solutions researchgate.netaquaenergyexpo.com. Innovative techniques like photonic annealing, utilizing xenon flash lamp irradiation, have been developed as a rapid alternative to conventional thermal annealing for YSZ films derived from metal-organic precursors. This method significantly reduces processing times from hours to seconds while yielding films with properties comparable to those obtained through traditional thermal treatment researchgate.net. The ionic conductivity of these YSZ films is paramount for their function as electrolytes in SOFCs, enabling efficient oxygen ion transport americanelements.comnanoshel.comresearchgate.netaquaenergyexpo.com.

Yttrium Oxide (Y₂O₃) Insulator Films for Flexible Electronics

Yttrium acetate serves as a primary precursor for the synthesis of yttrium oxide (Y₂O₃) films, which are valuable as dielectric and insulator layers in flexible electronics researchgate.netresearchgate.netumich.edu. The hydrolysis of yttrium acetate is a direct pathway to forming Y₂O₃ researchgate.net. Sol-gel processes, often coupled with dip-coating techniques, are frequently utilized for depositing these films researchgate.net. Yttrium acetate has also been incorporated into solution-processed metal oxide inks for electronic material applications umich.edu.

Yttrium oxide possesses advantageous properties for electronic applications, including a wide band gap of approximately 5.8 eV and high dielectric strength exceeding 3 MV/cm researchgate.net. Its low lattice mismatch with silicon further enhances its utility in microelectronic fabrication researchgate.net. Y₂O₃ films prepared via sol-gel methods using yttrium acetate have demonstrated low propagation losses (less than 2 dB/cm) when used as waveguides after annealing at 600°C researchgate.net. Furthermore, Y₂O₃-doped multilayer thin films exhibit a lower dielectric constant and good frequency stability, making them suitable for microwave device applications science.gov.

Copper Yttrium Oxide (CuYO₂) Thin Films for Optoelectronic Applications

Copper yttrium oxide (CuYO₂) is a delafossite (B1172669) material with p-type conductivity and a wide band gap, making it a candidate for optoelectronic applications scirp.orgscirp.orgmdpi.comresearchgate.net. Yttrium acetate, along with copper(II) acetate, acts as a key metal source in the sol-gel method for preparing CuYO₂ thin films scirp.orgscirp.orgresearchgate.net.

Research using sol-gel techniques with copper(II) acetate and yttrium(III) acetate, followed by annealing at 800°C, has yielded CuYO₂ films with significant c-axis orientation. These films exhibit an optical band gap in the range of 3.7 to 3.8 eV and show photoluminescence (PL) at 2.3 eV scirp.org. Annealing at higher temperatures, such as 900°C, can increase the optical band gap to approximately 5.27 eV, potentially due to the presence of amorphous Y₂O₃ phases scirp.org. Beyond thin films, CuYO₂ nanofibers prepared via electrospinning have demonstrated high catalytic activity for hydrogen production through methanol steam reforming, achieving a production rate of 1967.89 mL min⁻¹ g-cat⁻¹ at 500°C mdpi.comresearchgate.net.

Table 2: CuYO₂ Thin Film Properties using Yttrium Acetate Precursors

| Precursor Composition & Method | Annealing Temp. (°C) | Optical Bandgap (eV) | Photoluminescence (eV) | Reference |

| Cu(II) acetate, Y(III) acetate (sol-gel) | 800 | 3.7 - 3.8 | 2.3 | scirp.org |

| Cu(II) acetate, Y(III) acetate (sol-gel) | 900 | 5.27 | Not specified | scirp.org |

General Principles of Acetate-Based Precursor Solution Preparation for Thin Film Deposition

The preparation of precursor solutions using yttrium acetate involves careful consideration of solvent selection, concentration, stoichiometry, and the potential use of additives to ensure solution stability and optimal film formation acs.orgmit.eduumich.eduacademie-sciences.frmdpi.com. Yttrium acetate is moderately soluble in water, but its solubility can be enhanced in other solvents like methanol, often with the addition of agents such as trifluoroacetic acid (TFA) or ethanolamine, which can also act as stabilizers google.comumich.edumdpi.com. Propionic acid and amine mixtures are also employed, offering good long-term stability for the precursor solutions jkps.or.kracademie-sciences.fr.

Precise control over the molar concentration of the metal ions and their stoichiometric ratios is critical for achieving the desired film composition. For instance, in the preparation of YBCO films, specific molar ratios of yttrium, barium, and copper acetates, such as 1:2:4 or 1.2-1.5:2:3, are maintained google.comresearchgate.net. The thermal decomposition behavior of these acetate precursors is highly dependent on the annealing temperature, atmosphere, and the specific chemical environment within the solution umich.eduresearchgate.netacs.orgresearchgate.netacademie-sciences.fr. For example, the decomposition of trifluoroacetates derived from acetate precursors requires a low-temperature step before high-temperature annealing to form the YBCO phase google.com. Similarly, yttrium acetate decomposes to Y₂O₃ around 400°C researchgate.netscience.gov.

Table 3: Yttrium Acetate Precursor Solution Characteristics

| Application Area | Key Precursors (Yttrium Acetate + others) | Solvents/Additives | Concentration/Stoichiometry | Deposition Technique |

| YBCO Superconductors | Yttrium acetate, Barium acetate, Copper acetate | Propionic acid, Deionized water, Trifluoroacetic acid (TFA), Methanol, Amine | Y:Ba:Cu = 1:2:4 or 1.2-1.5:2:3; 0.25-1.5 mol/L | Sol-gel, MOD |

| YSZ for Electrochemical Devices | Yttrium acetate, Zirconium acetate | Acetic acid, Methanol | Zr:Y = 84:16% | Wet chemical, Sol-gel |

| Y₂O₃ Insulator Films | Yttrium acetate | Water, Methanol, 2-methoxyethanol, Ethanolamine | 0.5 M (total metal molarity) | Sol-gel, Dip-coating |

| CuYO₂ Thin Films | Yttrium acetate, Copper(II) acetate | Sol-gel solvents (e.g., N,N-dimethylformamide for nanofibers) | Not specified | Sol-gel, Electrospinning |

| YAG Fibers | Yttrium acetate, Aluminum formate/isobutyrate | Water, Tetrahydrofuran | YAG stoichiometry (3:5 Al:Y) | Fiber processing |

Compound List:

Yttrium acetate

Yttrium oxide (Y₂O₃)

Yttrium Barium Copper Oxide (YBCO)

Yttria-Stabilized Zirconia (YSZ)

Copper Yttrium Oxide (CuYO₂)

Yttrium Aluminum Garnet (YAG)

Synthesis of Yttrium Aluminum Garnet (YAG) using Yttrium Acetate

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a crystalline ceramic material with a cubic garnet structure. Traditionally, YAG is synthesized via solid-state reactions involving the high-temperature sintering (often above 1400°C) of yttrium and aluminum oxides. researchgate.net However, wet chemical methods, including those employing yttrium acetate as a precursor, offer pathways to produce YAG at significantly lower temperatures, often yielding nanocrystalline powders with controlled morphologies.

Yttrium acetate serves as a soluble and reactive source of yttrium ions, which can be combined with suitable aluminum precursors to form YAG. Several synthesis techniques have been explored utilizing yttrium acetate:

Solvothermal and Glycothermal Synthesis

Solvothermal and glycothermal methods, which involve reactions in sealed autoclaves under elevated temperature and pressure using organic solvents, have proven effective for YAG synthesis with yttrium acetate. A common approach involves reacting yttrium acetate hydrate (B1144303) with aluminum isopropoxide (AIP) in high-boiling-point solvents such as 1,4-butanediol (B3395766) (1,4-BD) or ethylene (B1197577) glycol.

Using 1,4-Butanediol (1,4-BD): When yttrium acetate and AIP are reacted in 1,4-BD at temperatures around 300°C and pressures of approximately 4-5 MPa, crystalline YAG with particle sizes of about 30 nm can be obtained. researchgate.netresearchgate.net This method allows for the formation of the crystalline YAG phase directly, without the need for post-synthesis high-temperature annealing, thereby minimizing particle agglomeration. researchgate.netacs.org However, the resulting nanocrystals can sometimes be aggregates of smaller primary particles with organic residues on their surfaces. researchgate.net

Using Ethylene Glycol: In contrast, using ethylene glycol as the solvent under similar conditions typically results in an amorphous YAG product, requiring subsequent heat treatment for crystallization. researchgate.netresearchgate.net

Sol-Gel Synthesis

The sol-gel method is another prominent wet chemical technique where yttrium acetate can be employed. This process typically involves the hydrolysis and condensation of metal precursors to form a gel, which is then dried and calcined.

In aqueous sol-gel processes, yttrium acetate can be dissolved along with an aluminum source (e.g., aluminum nitrate) and complexing agents like acetic acid and ethylene glycol to form a gel. ktu.ltrcin.org.plicm.edu.plscispace.com Subsequent drying and calcination, often in the range of 800-1000°C, lead to the formation of YAG powders. ktu.ltrcin.org.plicm.edu.pl The precise control of sol-gel processing variables, such as pH, complexing ligand concentration, and calcination temperature, is crucial for achieving phase purity and desired morphological properties. ktu.lt

Co-precipitation

While many co-precipitation methods for YAG utilize nitrate (B79036) precursors, the inherent solubility and low decomposition temperature of yttrium acetate make it a suitable candidate for such processes. sigmaaldrich.com In co-precipitation, soluble salts of yttrium and aluminum are mixed, and then a precipitating agent is added to form insoluble hydroxides or carbonates. These precipitates are then washed, dried, and calcined to yield YAG. The efficiency of yttrium acetate in these routes is attributed to its ability to be readily dissolved and its tendency to decompose at moderate temperatures, facilitating the formation of homogeneous precursors. sigmaaldrich.com

Thermal Decomposition Characteristics

Yttrium acetate tetrahydrate undergoes thermal decomposition in air or inert atmospheres typically in a temperature range between 350°C and 900°C. researchgate.net The decomposition process involves the breaking of bonds between the yttrium cation and the acetate ligand, often initiating around 372°C. researchgate.net This characteristic decomposition behavior is important when designing calcination steps in YAG synthesis, ensuring complete removal of organic components while promoting the formation of the desired garnet phase.

Research Findings Summary

Research into the synthesis of YAG using yttrium acetate highlights several key findings:

Glycothermal Synthesis: The reaction of aluminum isopropoxide and yttrium acetate in 1,4-butanediol at 300°C for 2 hours yields crystalline YAG with particle sizes of approximately 30 nm. researchgate.netresearchgate.net

Sol-Gel Synthesis: Nanocrystalline YAG with crystallite sizes of 26 nm has been obtained via a modified glycolate (B3277807) sol-gel method at 800°C. ktu.lt

Fiber Synthesis: Yttrium acetate hydrate and aluminum formate hydrate can serve as precursors for the pyrolytic transformation into YAG fibers, with crystallization to phase-pure YAG occurring around 800°C, and fibers with diameters of approximately 7 µm obtained at 1000°C. umich.edu

Precursor Properties: Yttrium acetate is noted for its solubility in water and low thermal decomposition temperature, making it attractive for hydrothermal reactions and co-precipitation. sigmaaldrich.com

The use of yttrium acetate as a precursor enables the synthesis of YAG at lower temperatures and with finer particle sizes compared to conventional solid-state methods, paving the way for advanced applications requiring nanostructured or tailored YAG materials.

Table 1: Summary of YAG Synthesis Using Yttrium Acetate as a Precursor

| Synthesis Method | Yttrium Precursor | Aluminum Precursor | Solvent/Medium | Temperature (°C) | Pressure (MPa) | Time | Resulting YAG Characteristics | Citation |

| Glycothermal | Yttrium acetate | Aluminum isopropoxide | 1,4-Butanediol | 300 | 4-5 | 2 hours | Crystalline YAG, ~30 nm particle size, potential agglomeration. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Solvothermal | Yttrium acetate | Aluminum isopropoxide | Ethylene Glycol | ~300 | ~5 | 2 hours | Amorphous YAG product (requires post-treatment). researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Sol-Gel (Aqueous) | Yttrium acetate | Aluminum nitrate | Water, Acetic Acid | Calcination: 800-1000 | N/A | Varies | Nanocrystalline YAG, crystallite size ~26 nm at 800°C. ktu.ltrcin.org.plicm.edu.pl | ktu.ltrcin.org.plicm.edu.pl |

| Fiber Synthesis (Pyrolytic) | Yttrium acetate | Aluminum formate | N/A | ~800 (crystallization) | N/A | Varies | Phase-pure YAG fibers, ~7 µm diameter obtained at 1000°C. umich.edu | umich.edu |

| Co-precipitation | Yttrium acetate | Aluminum salts | Aqueous solution | Calcination: 900-1200 | N/A | Varies | Soluble and low decomposition temp. suitable for precursor. sigmaaldrich.com (Specific YAG synthesis details from yttrium acetate in co-precipitation not detailed in search) | sigmaaldrich.com |

List of Compounds Mentioned:

Yttrium acetate (Y(CH₃COO)₃)

Yttrium Aluminum Garnet (Y₃Al₅O₁₂ or YAG)

Aluminum isopropoxide (AIP)

1,4-Butanediol (1,4-BD)

Ethylene glycol

Yttrium oxide (Y₂O₃)

Aluminum oxide (Al₂O₃)

Yttrium acetate hydrate (Y(O₂CCH₃)₃·4H₂O)

Aluminum formate hydrate (Al(O₂CH)₃·3H₂O)

Yttrium isobutyrate (Y[O₂CCH(CH₃)₂]₃)

Aluminum nitrate (Al(NO₃)₃)

Yttrium nitrate (Y(NO₃)₃)

Yttrium hydroxyacetate

Aluminum hydroxynitrate

Aluminum chloride (AlCl₃)

Yttrium chloride (YCl₃)

Ammonium hydrogen carbonate (AHC)

Ammonium hydroxide (B78521) (NH₄OH)

Yttrium oxide acetate (YOOCOCH₃)

Boehmite

Yttrium aluminate (YAlO₃ or YAP)

Yttrium aluminum oxide (Y₄Al₂O₉ or YAM)

Neodymium oxide (Nd₂O₃)

Neodymium nitrate (Nd(NO₃)₃)

Cerium oxide (CeO₂)

Yttrium propionate (B1217596)

Cobalt acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

Iron nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

Sodium acetate

Potassium acetate

Vanadium oxide (V₂O₅)

Thermal Decomposition Pathways and Mechanisms of Yttrium Acetate

Thermoanalytical Investigations of Yttrium Acetate (B1210297) Tetrahydrate Pyrolysis (Thermogravimetry, Differential Thermal Analysis, Evolved Gas Analysis)

The thermal decomposition of yttrium acetate tetrahydrate has been systematically studied using a combination of thermoanalytical techniques. Thermogravimetry (TG) monitors mass loss as a function of temperature, while differential thermal analysis (DTA) records heat flow, indicating endothermic or exothermic processes. Evolved gas analysis (EGA), often coupled with techniques like mass spectrometry (MS) or infrared spectroscopy (FTIR), identifies the gaseous products released during decomposition.

Identification and Structural Characterization of Intermediate Decomposition Products

The thermal breakdown of yttrium acetate tetrahydrate proceeds through several intermediate stages, leading to the eventual formation of yttria (Y₂O₃) at higher temperatures. The initial decomposition step, occurring between approximately 350°C and 450°C, involves the formation of amorphous yttrium hydroxide (B78521) and yttrium carbonate researchgate.net. These intermediates are characterized by a rapid rate of mass loss researchgate.net. Following this initial phase, the decomposition kinetics change as the yttrium hydroxide and yttrium carbonate further decompose.

While research on yttrium trifluoroacetate (B77799) has identified yttrium fluoride (B91410) (YF₃) and various yttrium oxyfluoride (YOF) phases as intermediates researchgate.net, these are specific to the fluorine-containing precursor and are not typically reported for the simple yttrium acetate. For yttrium acetate, the primary intermediate species identified are based on hydroxide and carbonate structures before progressing towards oxide formation.

Influence of Gaseous Atmosphere (e.g., Air, Inert, Oxygen Partial Pressure) on Decomposition Kinetics and Product Formation

In contrast, decomposition under an inert atmosphere (e.g., nitrogen) may proceed with different kinetics, potentially minimizing or altering the exothermic contributions from gas-phase oxidation researchgate.netresearchgate.net. Research on related metal acetates and propionates suggests that films can be more sensitive to residual reactive gases, such as oxygen, compared to powders, leading to lower decomposition temperatures and altered reaction pathways csic.es. For instance, in humid oxygen, yttrium propionate (B1217596) decomposition involves both hydrolysis and oxidation, releasing propionic acid and leading to an oxycarbonate intermediate acs.org.

Comparative Pyrolysis Studies: Thermal Behavior of Yttrium Acetate in Thin Film versus Powder Forms

The physical form of yttrium acetate—whether as a thin film or a powder—can influence its thermal decomposition behavior. Thin films generally exhibit different thermal characteristics compared to their bulk powder counterparts due to variations in heat and gas transport phenomena csic.escsic.es. Films possess a higher surface-to-volume ratio, facilitating easier transport of reactive gases from the surrounding atmosphere into the sample and more efficient out-diffusion of volatile decomposition products csic.escsic.es.

Consequently, thin films often decompose at lower temperatures and are more susceptible to the presence of trace reactive gases in the furnace atmosphere csic.es. While combustion, a highly exothermic process, can occur in precursor powders under oxidizing conditions, it is typically absent in thin films due to more efficient heat dissipation to the substrate csic.es. Studies on related compounds like yttrium trifluoroacetate have shown that while the sequence of intermediates may be similar, yttria and intermediate phases form at significantly lower temperatures in films compared to powders researchgate.net.

Determination of Activation Energies for Yttria Formation from Yttrium Acetate

The determination of activation energies for the conversion of yttrium acetate to yttria (Y₂O₃) provides insight into the energy barrier that must be overcome for this transformation. While specific activation energy values for the direct conversion of yttrium acetate to yttria are not extensively detailed in the provided literature, studies on related yttrium precursors, such as yttrium trifluoroacetate, have explored kinetic analyses. For yttrium trifluoroacetate, the conversion to yttria from yttrium fluoride intermediates is described as a slow process controlled by fluorine out-diffusion, involving yttrium oxyfluoride phases akjournals.com. Kinetic analysis methods, such as the Friedman method, have been applied to determine activation energies for such decomposition processes akjournals.com. However, direct quantitative data for yttrium acetate to yttria conversion is limited in the reviewed sources.

Coordination Chemistry and Complexation Behavior of Yttrium Iii Acetate

Yttrium(III) Coordination Environments with Acetate (B1210297) Ligands and other Organic Chelates

Yttrium(III) acetate hydrate (B1144303) exists in at least two distinct structural forms, as revealed by X-ray diffraction, infrared spectroscopy, and elemental analysis nih.gov. The crystal structure of yttrium(III) acetate tetrahydrate, Y(CH₃CO₂)₃·4H₂O, has been elucidated, revealing a dimeric structure. In this dimeric arrangement, the yttrium atoms are nine-coordinate, bridged by two chelating acetate groups. Each yttrium center is further coordinated by two additional chelating acetate groups and two water molecules, completing its coordination sphere researchgate.net. Another reported dimeric species features yttrium atoms bridged by acetate oxygen atoms, with each metal center exhibiting ninefold coordination through three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjacent acetate researchgate.net.

In certain yttrium complexes, the acetate ligand can function as a mono-chelating ligand, contributing to an eight-coordinate environment for the Y(III) ion juniperpublishers.com. Beyond simple acetate coordination, yttrium also forms complexes with more elaborate organic chelates, such as polyaminocarboxylates like DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylic acid) and EDTA (ethylenediaminetetraacetic acid) researchgate.netwhiterose.ac.uknih.gov. In these complexes, yttrium typically displays high coordination numbers, often around nine acs.orgacs.org. For instance, complexes like [Y(DO3A)(H₂O)₂] and [Y(EDTA)(H₂O)q]⁻ are well-characterized species researchgate.netwhiterose.ac.uknih.gov. Furthermore, studies on lanthanide complexes, including yttrium, with macrocyclic ligands such as oxacalix researchgate.netarenes have demonstrated the formation of 2:2 complexes where yttrium ions are either six- or eight-coordinate beilstein-journals.org.

Formation and Structural Characterization of Ternary Adducts involving Yttrium Acetate

Yttrium complexes, particularly those involving polyaminocarboxylate ligands, are known to form ternary adducts with small molecules, including acetate researchgate.netwhiterose.ac.uknih.gov. Research has focused on the in situ formation of these solution-state ternary adducts, where yttrium, a polyaminocarboxylate, and acetate are simultaneously present researchgate.netwhiterose.ac.uknih.gov. For example, the complex [Y(DO3A)(H₂O)₂] has been shown to form ternary adducts with acetate researchgate.netwhiterose.ac.uknih.gov. Structural characterization of chelated ytterbium acetate complexes has confirmed the involvement of the carboxylate oxygen, which occupies an equatorial site within a nine-coordinate adduct acs.org. Yttrium(III) complexes featuring ligands with pendant acetate arms, such as certain pyclen-based ligands, also exhibit ternary complex formation, with structural analyses indicating nonadentate binding of the ligand to the yttrium ion in the solid state acs.org.

Interactions with Polyaminocarboxylate Ligands and Small Molecules (e.g., Bicarbonate, Pyruvate)

Yttrium complexes, notably those with polyaminocarboxylate ligands like DO3A and EDTA, readily engage in the formation of ternary adducts with various small molecules, including bicarbonate and pyruvate (B1213749), in addition to acetate researchgate.netwhiterose.ac.uknih.gov. Investigations into the in situ formation of these adducts have provided significant insights. Specifically, the addition of sodium acetate-[¹³C] to [Y(DO3A)(H₂O)₂] resulted in the observation of a yttrium-acetate adduct formation, evidenced by a characteristic 0.5 ppm downfield shift in the ¹³C nuclear magnetic resonance (NMR) spectrum researchgate.net. These findings suggest that yttrium complexes can effectively capture and activate small molecules, opening avenues for their application in catalysis and medical imaging researchgate.netwhiterose.ac.uknih.gov.

Spectroscopic Elucidation of Coordination Compounds (e.g., Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy)

Spectroscopic techniques play a pivotal role in understanding the coordination behavior and structural nuances of yttrium acetate complexes and their adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is instrumental in studying the formation and structure of yttrium acetate complexes and their adducts. In studies concerning ternary adduct formation, the addition of sodium acetate-[¹³C] to [Y(DO3A)(H₂O)₂] led to a 0.5 ppm downfield shift in the ¹³C NMR spectrum, confirming the in situ formation of a yttrium-acetate adduct researchgate.net. Multinuclear NMR, encompassing ¹H, ¹³C, and the less sensitive ⁸⁹Y NMR, has been extensively employed. The ⁸⁹Y NMR, despite its inherent low sensitivity, can be effectively studied using indirect detection methods such as ¹H, ⁸⁹Y HMQC and HMBC. These methods provide chemical shifts that are highly sensitive to the coordination environment and the nature of the donor atoms involved researchgate.net. ¹H NMR studies on yttrium(III)-flavonoid complexes, when conducted in DMSO-d₆, have revealed diamagnetic shifts. These shifts suggest solvent coordination and potential dissociation of the complex in solution researchgate.netscispace.com. Furthermore, NMR diffusion experiments, such as PGSE NMR, and heteronuclear NOE measurements contribute to understanding the nuclearity and spatial arrangement of species in solution researchgate.net. The solution structures of Y(III) complexes with pyclen-based ligands bearing pendant acetate arms have been found to closely resemble their solid-state structures, a finding supported by multinuclear NMR studies acs.org.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is utilized to identify functional groups and probe metal-ligand interactions within these complexes. In the context of yttrium(III)-flavonoid complexes, FTIR spectra have indicated the presence of metal-oxygen bonding and observed changes in O-H stretching frequencies. These alterations are indicative of coordination to the metal ion and the disruption of existing hydrogen bonding networks researchgate.netscispace.com. FTIR analysis, in conjunction with X-ray diffraction and elemental analysis, has also been employed to characterize hydrated yttrium acetates nih.gov. Moreover, FTIR has found application in the study of precursor salts, including yttrium acetate, within the broader context of material synthesis, such as in the preparation of metal-organic frameworks and oxide films researchgate.netcsic.esmdpi.com.

Crystal Structure Determination of Yttrium Acetate Complexes and Derived Species

The precise three-dimensional structures of yttrium acetate complexes and related species are often determined through single-crystal X-ray diffraction, providing fundamental insights into their coordination geometries and supramolecular arrangements.

Yttrium Acetate Hydrates : Single-crystal X-ray diffraction studies have revealed distinct structural forms for hydrated yttrium acetates nih.gov. As previously mentioned, Y(CH₃CO₂)₃·4H₂O crystallizes in the triclinic system (space group P1̄) and forms dimeric units. In these dimers, yttrium atoms are nine-coordinate, bridged by two chelating acetate groups. Each yttrium center is further coordinated by two additional chelating acetate groups and two water molecules researchgate.net. Another reported structure involves dimeric species where yttrium atoms are bridged by acetate oxygen atoms, with each metal center exhibiting ninefold coordination through three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjacent acetate researchgate.net.

Ternary Complexes and Other Derived Species : Crystal structures of chelated ytterbium acetate complexes have been determined, confirming the carboxylate oxygen's occupancy of an equatorial site within a nine-coordinate adduct acs.org. Yttrium(III) complexes incorporating ligands with pendant acetate arms, such as specific pyclen-based ligands, have also undergone structural characterization, revealing nonadentate binding of the ligand to the yttrium ion in the solid state acs.org. Studies involving lanthanide complexes, including yttrium, with macrocyclic ligands like oxacalix researchgate.netarenes have indicated the formation of 2:2 complexes where yttrium ions adopt either six- or eight-coordinate geometries beilstein-journals.org. While specific crystal structures of ternary adducts involving yttrium acetate and polyaminocarboxylates are not detailed in the provided search snippets, the general structural characterization of yttrium complexes with polyaminocarboxylates like DO3A and EDTA is well-established acs.org.

Data Tables

Table 1: Structural Features of Selected Yttrium Acetate Complexes and Related Species

| Compound/Formula | Crystal System | Space Group | Y(III) Coordination Number | Ligand Type(s) | Structure Type | Citation(s) |

| Y(CH₃CO₂)₃·4H₂O | Triclinic | P1̄ | 9 | Bridging acetate, Chelating acetate, Water | Dimeric | researchgate.net |

| Dimeric Yttrium Acetate Species | Not specified | Not specified | 9 | Bridging acetate, Chelating acetate, Water | Dimeric | researchgate.net |

| Y(OAc)₃(H₂O)₂ (dimer) | Not specified | Not specified | Not specified | Acetate, Water | Dimeric | nih.gov |

| Y(OAc)₃(H₂O) (dimer) | Not specified | Not specified | Not specified | Acetate, Water | Dimeric | nih.gov |

| Y-complex with sulfonate/acetate | Not specified | Not specified | 8 | Mono-chelating acetate, Sulfonate | Not specified | juniperpublishers.com |

| Y(III)-Oxacalix researchgate.netarene complex | Not specified | Not specified | 6 or 8 | Macrocyclic ligand, Acetate (potentially capping) | 2:2 Complex | beilstein-journals.org |

Table 2: Spectroscopic Characterization of Yttrium Acetate Systems

| Technique | System Studied | Observed Feature | Interpretation/Finding | Citation(s) |

| ¹³C NMR | [Y(DO3A)(H₂O)₂] + Sodium acetate-[¹³C] | 0.5 ppm downfield shift of ¹³C signal | In situ formation of a yttrium-acetate ternary adduct | researchgate.net |

| ¹H NMR | Y(III)-Flavonoid Complexes in DMSO-d₆ | Diamagnetic shifts | Solvent coordination, potential complex dissociation in soln. | researchgate.netscispace.com |

| ¹H, ⁸⁹Y HMQC/HMBC | Various Y(III) complexes | Cross-peaks between ⁸⁹Y and ligand protons | Determination of ⁸⁹Y NMR shifts, sensitive to coordination | researchgate.net |

| FTIR Spectroscopy | Y(III)-Flavonoid Complexes | Changes in O-H stretching, M-O bonding indicators | Coordination to metal, disruption of hydrogen bonding | researchgate.netscispace.com |

| FTIR Spectroscopy | Hydrated Yttrium Acetates | Characteristic vibrational bands | Structural characterization, metal-ligand interaction | nih.gov |

| FTIR Spectroscopy | Yttrium Acetate as precursor | Vibrational modes | Characterization of materials in MOF and oxide film synthesis | researchgate.netcsic.esmdpi.com |

Compound List

Yttrium(III) acetate hydrate

Yttrium(III) acetate

Yttrium(III)

Acetate

DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylic acid)

EDTA (ethylenediaminetetraacetic acid)

Bicarbonate

Pyruvate

Lactate

Citrate

Quercetin

Morin

Naringenin

Catechin

Chrysin

1,10-phenanthroline (B135089) (phen)

Pyclen-based ligands

Picolinate

Oxacalix researchgate.netarenes

Acetylacetonate (acac)

Theoretical and Computational Investigations of Yttrium Acetate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation in Yttrium-Catalyzed Processes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials and chemical reactions. In the context of yttrium catalysis, DFT calculations are employed to map out reaction pathways, identify transition states, and determine energy barriers, thereby elucidating the step-by-step mechanisms of catalytic transformations. For instance, studies on yttrium-catalyzed processes have utilized DFT to understand the initiation and propagation stages of reactions like Ring-Opening Polymerization (ROP) of cyclic esters mdpi.com. These calculations can reveal the preferred coordination modes of the yttrium center and how it interacts with monomers, guiding the formation of polymer chains mdpi.com.

Furthermore, DFT has been applied to understand the mechanism of yttrium incorporation into materials, such as polymeric carbon nitride (CN). Computational analysis has suggested plausible mechanisms involving single yttrium atoms within the CN framework interacting with nitrogen atoms, influencing the material's electronic properties and catalytic activity for water oxidation rsc.org. In other catalytic applications, DFT has been used to evaluate proposed mechanisms for yttrium-salen complex-catalyzed acylation reactions, pinpointing key steps like intramolecular nucleophilic attack between coordinated alcohol and enol ester species nih.gov. The thermal decomposition of yttrium acetate (B1210297) itself has also been investigated, with computational approaches aiding in understanding the initial bond rupture between the yttrium cation and the acetate ligand, leading to the formation of intermediate species like amorphous yttrium hydroxide (B78521) and carbonate researchgate.net.

Computational Modeling of Stereoselectivity in Yttrium-Catalyzed Organic Transformations

Achieving high stereoselectivity (e.g., enantioselectivity or diastereoselectivity) is a paramount goal in organic synthesis. Computational methods, particularly DFT, play a crucial role in predicting and explaining the stereochemical outcomes of yttrium-catalyzed reactions. By modeling diastereomeric transition states, researchers can identify the pathways leading to the formation of specific stereoisomers. For instance, in yttrium-catalyzed transacylation reactions, DFT calculations have successfully reproduced experimentally observed enantioselectivities by identifying diastereomeric transition states for the turnover-limiting step nih.govresearchgate.net. The energetic differences between these transition states correlate with the preference for one enantiomer over another.

In the realm of polymerization, DFT has been used to model the monomer insertion steps, which are key to explaining the stereoselectivity of Ring-Opening Polymerization (ROP). Studies have shown that the nature of substituents on yttrium catalyst ligands can directly impact polymer stereochemistry, a phenomenon elucidated through computational modeling mdpi.com. Similarly, the stereoselectivity in yttrium-catalyzed aldol (B89426) condensation reactions has been rationalized by computational studies, attributing it to strong π–stacking interactions between aromatic aldehydes and specific functional groups within the chiral yttrium ligands mdpi.com.

Prediction of Coordination Geometries and Electronic Structures of Yttrium Acetate Complexes

Understanding the coordination environment and electronic structure of yttrium complexes is fundamental to predicting their reactivity and catalytic performance. DFT calculations are widely used to determine the most stable coordination geometries and to analyze the distribution of electrons within these complexes. For yttrium complexes, DFT has been employed to predict metal-ligand bond distances with good accuracy, often validated against experimental data from X-ray diffraction studies researchgate.netacs.org. For example, studies on macrocyclic yttrium complexes have used DFT to confirm that the observed solid-state structures are maintained in aqueous solutions and to compare different conformational isomers, finding excellent agreement between calculated and experimental bond lengths acs.orgnih.gov.

DFT calculations can also elucidate the binding configurations of yttrium within various matrices or ligands, providing insights into how yttrium atoms interact at an atomic level rsc.org. The choice of DFT functional and basis set is critical for accurately describing the electronic structure and geometry of these complexes, especially considering the nature of the yttrium ion and its ligands udc.es. For instance, the B3P86 DFT method has been used to study the coordination structure of yttrium aqua ions, with validation against experimental crystal structures researchgate.net. These computational investigations into coordination geometries and electronic structures are vital for designing more efficient and selective yttrium-based catalysts.

Advanced Characterization Techniques for Yttrium Acetate and Derived Materials

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystal structure of yttrium acetate (B1210297) and its derivatives. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, researchers can obtain detailed information about the atomic arrangement.

Studies on yttrium acetate tetrahydrate, a common precursor, have utilized XRD to elucidate its crystal structure. Spectroscopic and X-ray investigations have been central to understanding its structural characteristics prochemonline.com. The thermal decomposition of yttrium acetate to form yttria (yttrium oxide, Y₂O₃) is a key process in materials synthesis, and XRD is employed to characterize the intermediate and final products, confirming the phase purity and crystal structure of the resulting oxide materials researchgate.net. For instance, XRD analysis can confirm the formation of polycrystalline yttrium-stabilized zirconia (YSZ) at temperatures as low as 600 °C from an acetate-based polymeric precursor mst.edumst.edu. In the synthesis of more complex materials, such as Y₃Al₅O₁₂ (YAG), XRD is used to study phase transformations and confirm the crystallization temperature of the desired YAG phase azom.com.

Interactive Table: Crystal Structure Data for Yttrium Acetate Tetrahydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.755(4) |

| b (Å) | 9.062(5) |

| c (Å) | 10.373(6) |

| α (°) | 116.1(5) |

| β (°) | 119.6(5) |

| γ (°) | 62.0(5) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups present in yttrium acetate and its derived materials.

FT-IR spectroscopy is widely used to characterize yttrium acetate hydrate (B1144303) as a precursor material researchgate.net. The technique helps in identifying the vibrational modes associated with the acetate and hydroxyl groups, providing insights into the coordination environment of the yttrium ion. During the thermal decomposition of yttrium acetate, FT-IR is used to analyze the solid residues at different stages, helping to elucidate the decomposition mechanism researchgate.net.

Interactive Table: Key FT-IR Bands for Yttrium Acetate Hydrate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations of water molecules |

| ~1560 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1420 | Symmetric stretching of the carboxylate group (COO⁻) |

| ~1020 | C-C stretching vibrations |

| ~950 | CH₃ rocking modes |

| ~670 | O-C-O bending modes |

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Microstructural Analysis

Electron microscopy techniques, namely Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and internal microstructure of yttrium acetate-derived materials.

SEM is frequently employed to study the morphology of the final products obtained from the thermal decomposition of yttrium acetate researchgate.net. For example, in the synthesis of YAG powders, SEM images reveal that the powders consist of agglomerates of micron-sized particles azom.com. Similarly, when yttrium acetate is used as a precursor for yttria-stabilized zirconia (YSZ), SEM is used to analyze the surface coverage and morphology of the resulting thin films mst.edu.

TEM provides higher resolution imaging, allowing for the characterization of nanoparticle size and crystallinity. In the synthesis of YSZ nanoparticles from various yttrium precursors, including yttrium acetate, TEM is used to characterize the product particles' morphology and size distribution nih.gov. For nanocrystalline yttria synthesized via a sol-gel method, TEM investigations confirm grain sizes in the nanometer range researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Mechanistic Information

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁸⁹Y nucleus, offers a powerful tool for probing the local chemical environment and coordination of yttrium in solution. Despite the challenges associated with the low gyromagnetic ratio and long relaxation times of ⁸⁹Y, it can provide valuable structural and mechanistic information uwaterloo.catudelft.nl.

Recent studies have demonstrated the use of NMR to investigate the in-situ formation of ternary yttrium-acetate adducts with polyaminocarboxylate chelates in solution. These studies provide insights into the capture and activation of small molecules by yttrium complexes nih.gov. The chemical shifts in ⁸⁹Y NMR are sensitive to the coordination environment, making it a useful probe for studying metal-ligand interactions uwaterloo.caresearchgate.net. Advanced techniques like 2D ¹H,⁸⁹Y heteronuclear multiple quantum coherence (HMQC) spectroscopy have been developed to facilitate the determination of ⁸⁹Y NMR data in a shorter time frame, allowing for the study of various yttrium-containing complexes in solution nih.gov.

Interactive Table: ⁸⁹Y NMR Properties

| Property | Value/Characteristic |

| Natural Abundance | 100% |

| Nuclear Spin (I) | 1/2 |

| Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) | -1.3162791 |

| Resonance Frequency at 11.744T (MHz) | 24.496 |

| Relative Sensitivity (¹H = 1.00) | 1.18 x 10⁻⁴ |

Photoluminescence (PL) Spectroscopy for Optical Property Characterization

Photoluminescence (PL) spectroscopy is a key technique for characterizing the optical properties of materials derived from yttrium acetate, which often serve as host materials for phosphors and other luminescent materials. Yttrium compounds are known for their excellent optical properties, making them suitable for applications in lighting and displays prochemonline.comamericanelements.com.

While yttrium acetate itself is not typically studied for its luminescent properties, the materials synthesized from it are extensively characterized using PL spectroscopy. For example, yttrium oxide doped with other rare-earth elements is a common phosphor, and its optical properties are investigated using PL . In the synthesis of CuYO₂ thin films using yttrium acetate as a metal source, room temperature photoluminescence is observed, indicating the optical quality of the films scirp.org. The use of yttrium acetate as a precursor is also crucial in the synthesis of upconversion nanoparticles, which have significant applications in biomedical imaging .

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Assessment

Elemental analysis and Thermogravimetric Analysis (TGA) are crucial for determining the elemental composition and assessing the thermal stability of yttrium acetate and its decomposition products.

TGA is a fundamental technique used to study the thermal decomposition of yttrium acetate tetrahydrate researchgate.net. The TGA curve provides information about the temperature ranges at which dehydration and subsequent decomposition of the acetate occur. The process typically involves the loss of water molecules at lower temperatures, followed by the decomposition of the anhydrous acetate to form intermediates like yttrium carbonate and eventually yttrium oxide at higher temperatures researchgate.netias.ac.in. The decomposition of yttrium acetate is an endothermic process that occurs between 350 and 900°C researchgate.net.

Elemental analysis is used in conjunction with TGA to confirm the composition of the intermediates and the final yttrium oxide product, ensuring the desired stoichiometry is achieved researchgate.net.

Interactive Table: Thermal Decomposition Stages of Yttrium Acetate Tetrahydrate

| Temperature Range (°C) | Process | Mass Loss |

| < 200 | Dehydration (loss of water molecules) | Varies with hydration level |

| 350 - 450 | Initial decomposition to amorphous intermediates | Significant |

| > 450 | Decomposition of intermediates to Y₂O₃ | Gradual |

Other Specialized Spectroscopic Methods (e.g., X-ray Absorption Spectroscopy for Compound Formation)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local electronic and geometric structure of the absorbing atom. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) .

In the context of yttrium acetate and its derived materials, XAS is used to study the formation of compounds and to characterize the local environment of the yttrium atoms. XANES spectra can confirm the trivalent oxidation state (3+) of yttrium in the resulting compounds nih.gov. EXAFS analysis provides quantitative information about the coordination number and bond distances of the nearest neighboring atoms to the yttrium center nih.gov. This technique is particularly valuable for studying the local order in nanocrystalline materials and for understanding the changes in the yttrium coordination environment during chemical reactions and phase transformations ucm.es. For instance, XAS has been used to investigate the local structure around yttrium atoms in materials like yttria-stabilized zirconia, revealing details about the coordination and disorder in the crystal lattice ucm.es.

Solution Chemistry and Colloidal Systems of Yttrium Acetate

Preparation and Physico-Chemical Properties of Yttrium Hydroxyacetate Sols

Yttrium hydroxyacetate sols can be prepared through various methods, with sonication of yttria nanopowder in aqueous acetic acid being a notable technique researchgate.netmdpi.com. This process involves the chemical dispersion of yttria nanopowders in acidic media. Stable sols are typically obtained when using nanopowders, as opposed to larger micron-sized particles researchgate.net. The reaction can be represented as:

Y₂O₃ + CH₃COOH + H₂O → Y(CH₃COO)(OH)₂·nH₂O

The resulting yttrium hydroxyacetate sols are characterized by low viscosity. For instance, a sol at a concentration of 0.29 g/mL (expressed as Y₂O₃) exhibits a viscosity of 16.8 mPa·s researchgate.net. These sols are typically positively charged, with zeta potentials around 20 mV, suggesting that their coagulation stability is primarily governed by their structural characteristics rather than solely by electrostatic repulsion researchgate.net. The IR spectrum of the dried xerogel from these sols shows absorption lines characteristic of acetate (B1210297) groups researchgate.net.

Rheological and Electrokinetic Characterization of Yttrium Acetate Sols

The rheological and electrokinetic properties of yttrium acetate sols are critical for understanding their behavior in solution and their potential for processing. Rheological studies, which examine flow behavior, indicate that these sols generally possess low viscosity researchgate.net. For example, a sol at 0.29 g/mL has a viscosity of 16.8 mPa·s researchgate.net.

Electrokinetic characterization, particularly the measurement of zeta potential, provides insights into the surface charge of the colloidal particles. Yttrium hydroxyacetate sols have been reported to have positive zeta potentials, typically around 20 mV researchgate.net. This value, while indicating some surface charge, is considered relatively low, suggesting that the structural integrity and inter-particle forces play a significant role in maintaining the sol's stability researchgate.net. The dependence of these properties on pH and the concentration of anions like chloride and sulfate (B86663) are key areas of investigation for understanding sol behavior researchgate.netresearchgate.net.

Factors Influencing Coagulation Stability and Dispersion Behavior of Yttrium Acetate Colloids

The stability and dispersion behavior of yttrium acetate colloids are influenced by several factors, including pH, ionic strength, and the presence of specific ions. The mechanism of coagulation in colloidal systems can involve ionic layer compression, adsorption and charge neutralization, sweep coagulation, or inter-particle bridging madeeasy.in. For yttrium hydroxyacetate sols, a low zeta potential (around 20 mV) suggests that structural factors are paramount for coagulation stability researchgate.net.

The pH of the medium significantly affects the surface charge and, consequently, the stability of the colloidal dispersions researchgate.net3p-instruments.com. Changes in pH can alter the degree of protonation or deprotonation of surface groups, leading to variations in zeta potential. High concentrations of electrolytes can compress the electrical double layer around the particles, potentially leading to aggregation if attractive forces become dominant madeeasy.incolostate.edu. The presence of specific anions, such as chloride and sulfate, can also influence the stability of yttrium acetate sols researchgate.net. Understanding these factors is crucial for controlling particle aggregation and maintaining the desired dispersion state for applications.

Solubility and Solvation Interactions of Yttrium Acetate in Aqueous and Organic Media

Yttrium acetate, in its various hydrated forms, exhibits notable solubility characteristics. Yttrium(III) acetate tetrahydrate, for instance, is described as soluble in water and mineral acids sigmaaldrich.com. It is also soluble in polar organic solvents like ethanol (B145695) and methanol (B129727) sigmaaldrich.comstanfordmaterials.com. However, it is generally insoluble in less polar organic solvents such as ethyl acetate, butyl acetate, ether, hexane, and petroleum ether sigmaaldrich.com.

The solvation interactions of yttrium acetate in different media are important for understanding its behavior in solution. Studies on yttrium-acetate complexes in aqueous solutions at elevated temperatures and pressures have investigated the formation of species like YAc²⁺ and [Y(Ac)₂]⁺ researchgate.net. These interactions are influenced by temperature and pressure, affecting the stability constants of the complexes researchgate.net. In some contexts, yttrium acetate has been used as a precursor in mixtures with other solvents, such as propionic acid and n-butanol, for chemical solution deposition processes acs.org. The solubility and solvation behavior are key determinants for its use in sol-gel processes and the preparation of various yttrium-containing materials scispace.commst.eduicm.edu.pl.

Catalytic Applications and Reaction Mechanism Investigations Utilizing Yttrium Complexes

Mechanistic Studies of Yttrium-Catalyzed Transacylation Reactions

Yttrium complexes, often synthesized using yttrium acetate (B1210297) as a starting material, have demonstrated significant catalytic activity in transacylation reactions. These reactions typically involve the transfer of an acyl group from one molecule to another, frequently employing enol acetates as acyl donors and alcohols as nucleophiles. Mechanistic investigations, often supported by computational modeling, have shed light on the precise steps involved.

A prominent area of study involves yttrium-salen complexes, which have been shown to catalyze the acylation of secondary alcohols using enol acetates acs.orgnih.govdatapdf.com. The proposed mechanism often centers on an intramolecular nucleophilic attack where the yttrium catalyst brings the alcohol and enol ester into close proximity within its coordination sphere acs.orgnih.gov. Density functional theory (DFT) calculations, employing functionals such as BP86 and B3LYP, have been instrumental in validating proposed geometries and mapping reaction pathways acs.orgnih.gov. These studies have identified diastereomeric transition states as crucial for the turnover-limiting step, enabling kinetic resolution and providing insights into stereoselective outcomes acs.orgnih.govdatapdf.com. The associative mechanistic pathway has been suggested as a key feature in these yttrium-catalyzed acyl transfer processes datapdf.com.

Table 9.1: Yttrium-Catalyzed Transacylation Reactions and Mechanistic Insights

| Reaction Type | Yttrium Catalyst/Complex | Acyl Donor | Substrate | Key Mechanistic Insight | Reference |

| Acylation of secondary alcohols | Yttrium-salen complex | Enol acetate | Secondary alcohol | Intramolecular nucleophilic attack; associative pathway; kinetic resolution via diastereomeric transition states | acs.orgnih.govdatapdf.com |

| Acyl Transfer | Yttrium-salen complex | Enol ester | Alcohol | Ligand-assisted rate acceleration; associative mechanism | datapdf.com |

Exploration of Yttrium Complexes in Small Molecule Capture and Activation

Yttrium complexes, with yttrium acetate serving as a precursor or ligand component, are being explored for their capacity to capture and activate small molecules. Research has focused on the in situ formation of ternary adducts involving yttrium complexes and various small molecules, utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) sigmaaldrich.comresearchgate.net.

Studies have demonstrated that yttrium polyaminocarboxylate complexes, such as [Y(DO3A)(H₂O)₂] and [Y(EDTA)(H₂O)q]⁻, can form ternary adducts with molecules like bicarbonate (HCO₃⁻) and pyruvate (B1213749) researchgate.net. Yttrium acetate itself can also participate in the formation of these adducts with yttrium polyaminocarboxylates sigmaaldrich.comresearchgate.net. The high thermodynamic affinity of yttrium for oxygen is a contributing factor to its ability to interact with and potentially activate these species americanelements.com. These investigations into adduct formation and small molecule activation hold promise for novel applications in catalysis and medical imaging researchgate.net.

Table 9.2: Yttrium-Mediated Small Molecule Capture and Activation

| Small Molecule | Yttrium Complex (Ligand) | Role of Yttrium Acetate | Observed Phenomenon | Key Technique | Reference |

| Bicarbonate | [Y(DO3A)(H₂O)₂] | Precursor/Ligand | Ternary adduct formation | NMR, DFT | researchgate.net |

| Pyruvate | [Y(DO3A)(H₂O)₂], [Y(EDTA)(H₂O)q]⁻ | Precursor/Ligand | Ternary adduct formation, activation | NMR, DFT | researchgate.net |

| Acetate | Yttrium polyaminocarboxylates | Ligand/Component | Ternary adduct formation | NMR, DFT | sigmaaldrich.comresearchgate.net |

Elucidation of Reaction Pathways in Yttrium-Mediated Organic Transformations

Beyond transacylation and small molecule activation, yttrium acetate and its derived complexes play roles in various other organic transformations, with research efforts dedicated to understanding their reaction pathways.

The Biginelli reaction, a multicomponent condensation forming dihydropyrimidinones, has been effectively catalyzed by yttrium(III) acetate hydrate (B1144303) psu.edu. This catalytic system facilitates a one-pot synthesis involving aldehydes, β-ketoesters, and urea (B33335) or thiourea. Mechanistic studies and optimization efforts have shown that using approximately 8 mol% of yttrium acetate hydrate with a 1:1:1.4 molar ratio of aldehyde:β-ketoester:urea provides improved yields and shorter reaction times compared to conventional methods psu.edu.

In the realm of environmental catalysis, yttrium-zirconium-pillared montmorillonite (B579905) (Y-Zr-MMT), synthesized using yttrium compounds, serves as a support for cerium catalysts. These supported catalysts, such as Ce/Y-Zr-MMT, exhibit high activity in the total oxidation of volatile organic compounds (VOCs) like acetone, toluene, and ethyl acetate cambridge.org. The yttrium component is crucial for enhancing the interaction between cerium oxide and the support, thereby improving cerium particle dispersion and catalytic efficacy cambridge.org.

Yttrium-salen complexes, often prepared from yttrium acetate, are also effective catalysts for the ring opening of epoxides using reagents like TMSCN and TMSN₃ researchgate.net. Research in this area has explored solvent-free conditions and high substrate-to-catalyst ratios, highlighting the tunability of the ligand system for catalytic performance researchgate.net.

Table 9.3: Yttrium-Mediated Organic Transformations and Reaction Pathways

| Reaction Type | Yttrium Catalyst/Precursor | Key Reagents/Substrates | Reaction Conditions/Optimization | Mechanistic Aspect/Pathway | Reference |

| Biginelli Reaction | Yttrium(III) acetate hydrate | Aldehyde, β-ketoester, Urea/Thiourea | One-pot, ~8 mol% catalyst, 1:1:1.4 ratio (aldehyde:β-ketoester:urea) | Improved yield, short reaction time | psu.edu |

| Total Oxidation of VOCs | Ce/Y-Zr-MMT (Yttrium as support component) | Acetone, Toluene, Ethyl Acetate | High activity at moderate temperatures | Enhanced CeO₂-support interaction, improved Ce dispersion | cambridge.org |

| Epoxide Ring Opening | Yttrium-salen complex (from Yttrium acetate) | Epoxides, TMSCN/TMSN₃ | Solvent-free possible, high substrate-to-catalyst ratio | Catalytic activity, tunable ligand system for performance | researchgate.net |

Compound List

Yttrium acetate (Yttrium(III) acetate)

Yttrium acetate tetrahydrate

Yttrium-salen complex

Enol acetate

Secondary alcohol

Yttrium polyaminocarboxylates

DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylic acid)

EDTA (ethylenediaminetetraacetic acid)

Bicarbonate

Pyruvate

Aldehyde

β-ketoester

Urea

Thiourea

Acetone

Toluene

Ethyl acetate

Epoxide

TMSCN (Trimethylsilyl cyanide)

TMSN₃ (Trimethylsilyl azide)

Yttrium oxide (Y₂O₃)

Yttrium hydroxide (B78521)

Yttrium carbonate

Yttrium oxycarbonate

Yttrium-zirconium-pillared montmorillonite (Y-Zr-MMT)

Cerium oxide (CeO₂)

Yttrium(III) acetate hydrate

Q & A

Q. What are the standard synthesis methods for yttrium acetate tetrahydrate, and how do reaction conditions influence product purity?

Yttrium acetate tetrahydrate is commonly synthesized via sol-gel methods, where yttrium salts (e.g., yttrium chloride or nitrate) react with acetic acid under controlled pH and temperature. For example, sol-gel-derived thin films of delafossite-type CuYO₂ utilize yttrium acetate as a precursor, with annealing steps critical for crystallinity . Key parameters include:

- pH control : Neutral to slightly acidic conditions prevent hydrolysis of yttrium ions.

- Temperature : Low-temperature reflux (60–80°C) minimizes unwanted byproducts.

- Hydration state : Excess water or acetic acid ensures tetrahydrate stability .

Purity (>99.9%) is validated via XRD and elemental analysis, as impurities (e.g., residual nitrate) alter optical and catalytic properties .

Q. How is yttrium acetate characterized structurally, and what analytical techniques resolve hydration-state discrepancies?

X-ray diffraction (XRD) and infrared (IR) spectroscopy are primary tools. For instance, XRD of yttrium acetate in propionic acid confirms a binuclear structure with bridging carboxylate ligands . However, discrepancies between experimental and simulated XRD patterns arise from variable hydration states (e.g., tetrahydrate vs. anhydrous forms). To resolve this:

- Thermogravimetric analysis (TGA) : Quantifies water loss during heating (e.g., 4 H₂O molecules lost at ~150°C) .

- Rietveld refinement : Adjusts for hydration-induced lattice parameter shifts .

Hydration state directly impacts coordination geometry, as seen in IR shifts for acetate ligands (ν(COO⁻) at 1,550–1,650 cm⁻¹) .

Q. What safety protocols are essential when handling yttrium acetate in laboratory settings?

Yttrium acetate tetrahydrate is classified as non-hazardous under GHS but requires precautions:

- Ventilation : Use local exhaust to avoid dust inhalation .

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact .

- Thermal decomposition : Avoid temperatures >285°C to prevent release of CO/CO₂ .

- Spill management : Collect residues in sealed containers; avoid environmental discharge .

Advanced Research Questions

Q. How do hydration states and counterion bridging in yttrium acetate influence its reactivity in coordination chemistry?

Yttrium acetate adopts a binuclear structure in propionic acid, where two Y³⁺ ions are bridged by six propionate ligands (two as μ₂-bridging groups) . Hydration modifies this structure:

- Tetrahydrate form : Water molecules occupy coordination sites, reducing ligand exchange rates.

- Anhydrous form : Enhanced Lewis acidity due to vacant sites, enabling adduct formation with polyaminocarboxylates .

Controlled dehydration (via vacuum drying) optimizes reactivity for applications like small-molecule activation .

Q. How can thermal decomposition pathways of yttrium acetate be optimized for oxide nanoparticle synthesis?

Thermal decomposition of yttrium acetate proceeds via:

Dehydration : Loss of 4 H₂O molecules (50–150°C).

Acetate decomposition : Exothermic release of CO/CO₂ (200–300°C), forming Y₂O₃ .

Key factors:

Q. What experimental strategies address contradictions in reported XRD data for yttrium acetate polymorphs?

Discrepancies in XRD patterns often stem from:

- Hydration variability : Simulated spectra assume ideal hydration; experimental samples may have mixed states .

- Crystallinity : Amorphous byproducts in sol-gel synthesis reduce peak resolution .

Mitigation strategies: - Synchrotron XRD : High-resolution data clarify subtle peak shifts.

- In situ hydration control : Use humidity-controlled chambers during data collection .

Cross-validation with EXAFS or NMR (for local Y³⁺ coordination) resolves ambiguities .

Q. How does yttrium acetate function in upconversion nanoparticle (UCNP) synthesis, and what parameters control particle size/morphology?

In NaYF₄:Er³⁺ UCNPs, yttrium acetate serves as a Y³⁺ source. Critical parameters:

- Precursor ratio : Y:Er = 96:4 mol% minimizes lattice strain .

- Surfactants : Oleic acid/1-octadecene regulate nucleation, yielding <50 nm particles .

- Reaction time : Prolonged heating (4–6 hr) enhances crystallinity but risks Ostwald ripening .

Size-dependent upconversion efficiency is quantified via photoluminescence spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.